molecular formula C13H15F3O2 B577742 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one CAS No. 1365271-68-6

1-[4-(Trifluoromethoxy)phenyl]hexan-1-one

Cat. No.: B577742
CAS No.: 1365271-68-6
M. Wt: 260.256
InChI Key: ZNKDCLXIWZAKRU-UHFFFAOYSA-N
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Description

Contextualizing 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one within Organofluorine Chemistry and Trifluoromethoxy Group Influence

This compound is a specific aryl ketone that belongs to the broad field of organofluorine chemistry. wikipedia.org Its structure is characterized by a hexan-1-one chain attached to a phenyl ring, which is substituted with a trifluoromethoxy group (-OCF₃) at the para-position. This substitution is key to the compound's unique properties.

The trifluoromethoxy group is of growing importance in pharmaceutical and agrochemical research. nih.govmdpi.com It is known for being one of the most lipophilic substituents, significantly more so than the related trifluoromethyl (-CF₃) and methoxy (B1213986) (-OCH₃) groups. nih.govmdpi.com This high lipophilicity can enhance a molecule's transport and uptake in biological systems. nih.gov Furthermore, the -OCF₃ group is a strong electron-withdrawing group, which influences the reactivity of the aromatic ring and the adjacent ketone. mdpi.com It is also highly stable metabolically, making it a desirable feature in the design of new chemical entities. mdpi.com The trifluoromethoxy group is sometimes referred to as a "super-halogen" due to its electronic properties being similar to those of chlorine or fluorine. nih.gov

Below are the known chemical properties of this compound.

PropertyValueSource
CAS Number 1365271-68-6 cymitquimica.commolaid.comfluorochem.co.uk
Molecular Formula C₁₃H₁₅F₃O₂ cymitquimica.commolaid.com
Molecular Weight 260.25 g/mol cymitquimica.commolaid.com
InChI 1S/C13H15F3O2/c1-2-3-4-5-12(17)10-6-8-11(9-7-10)18-13(14,15,16)/h6-9H,2-5H2,1H3 cymitquimica.com
InChIKey ZNKDCLXIWZAKRU-UHFFFAOYSA-N cymitquimica.commolaid.com

Overview of Research Trends in Aryl Ketones and Fluorinated Analogues

Aryl ketones are common structural motifs in many natural products and pharmaceuticals, making them a focal point of extensive research. nih.gov Current research trends involving aryl ketones include the development of novel synthetic methodologies, such as palladium-catalyzed carbonylative cross-coupling reactions to form alkyl aryl ketones and transformations via C-C bond activation. nih.govacs.orgresearchgate.net These methods aim to expand the toolkit for synthesizing complex aryl compounds from abundant aryl ketone starting materials. nih.govresearchgate.net Another area of active investigation is the homologation of aryl ketones, which involves extending the carbon chain, to produce long-chain ketones and aldehydes. nih.gov

The introduction of fluorine into aryl ketones opens up new avenues for research and application. The synthesis of fluorinated ketones is an active field, with methods including electrophilic fluorination and electrochemical approaches being developed. sapub.orgacs.org Fluorinated aryl ketones are not only studied for their potential biological activities but also as versatile building blocks in synthesis. For instance, they have been used as reagents to trap singlet nucleophilic carbenes, leading to the efficient creation of fluorinated tertiary alcohol derivatives. unimelb.edu.auresearchgate.net The unique reactivity conferred by the fluorine atoms allows these ketones to participate in reactions that are not possible with their non-fluorinated counterparts, thereby expanding their synthetic utility. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-(trifluoromethoxy)phenyl]hexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3O2/c1-2-3-4-5-12(17)10-6-8-11(9-7-10)18-13(14,15)16/h6-9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNKDCLXIWZAKRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C1=CC=C(C=C1)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30742845
Record name 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30742845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365271-68-6
Record name 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30742845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1 4 Trifluoromethoxy Phenyl Hexan 1 One

Regioselective Acylation Approaches to Functionalized Aromatic Ketones

The most direct method for synthesizing aryl ketones is the Friedel-Crafts acylation, an electrophilic aromatic substitution that introduces an acyl group onto an aromatic ring. tamu.edu For the synthesis of 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one, this involves the reaction of trifluoromethoxybenzene with an acylating agent like hexanoyl chloride or hexanoic anhydride (B1165640), typically in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). tamu.eduyoutube.com

The trifluoromethoxy group is deactivating yet ortho-, para-directing, meaning the acylation will predominantly occur at the position para to the -OCF3 group, leading to the desired product. However, traditional Friedel-Crafts conditions using strong Lewis acids like AlCl₃ can present challenges, especially with activated systems like anisole (B1667542) derivatives, where demethylation can be an unwanted side reaction. stackexchange.com Milder catalysts such as zinc chloride (ZnCl₂) or titanium tetrachloride (TiCl₄) may be employed to avoid such issues. stackexchange.com

Modern advancements have focused on developing more efficient and "greener" methodologies. One such approach utilizes methanesulfonic anhydride (MSAA) as a promoter, which facilitates the acylation with aryl and alkyl carboxylic acids, eliminating the need for metallic or halogenated components and minimizing waste. organic-chemistry.orgacs.org

Catalyst/Promoter SystemAcylating AgentKey AdvantagesPotential IssuesReference
Aluminum Chloride (AlCl₃)Acyl Halides, AnhydridesHigh reactivity, widely used.Requires stoichiometric amounts, generates hazardous waste, can cause side reactions (e.g., demethylation). stackexchange.com tamu.edu
Sulfated ZirconiaAcyl HalidesSolid, reusable catalyst, environmentally friendly, high selectivity. rsc.orgMay require higher temperatures or longer reaction times. rsc.org
Methanesulfonic Anhydride (MSAA)Carboxylic AcidsMetal- and halogen-free, minimal waste, biodegradable components. organic-chemistry.orgMay require co-solvents in some cases to improve yields. organic-chemistry.org organic-chemistry.orgacs.org
Zeolites and ClaysAcyl Halides, AnhydridesHeterogeneous, reusable, shape-selective catalysis. routledge.comActivity can be lower than homogeneous catalysts. routledge.com

Alternative Synthetic Pathways for Hexan-1-one Moiety Introduction

Beyond direct acylation, several other strategies exist for introducing the hexan-1-one moiety to the 4-(trifluoromethoxy)phenyl ring. These methods often offer improved functional group tolerance and regioselectivity.

One prominent alternative is the reaction of an organometallic reagent with a nitrile. Specifically, 4-(trifluoromethoxy)phenylmagnesium bromide (a Grignard reagent) can be reacted with hexanenitrile. The initial addition forms an imine intermediate, which upon acidic hydrolysis, yields the target ketone, this compound. doubtnut.commasterorganicchemistry.comshaalaa.comyoutube.com

Transition-metal-catalyzed cross-coupling reactions provide another powerful route. The Suzuki-Miyaura coupling can be adapted for ketone synthesis by reacting an arylboronic acid, such as 4-(trifluoromethoxy)phenylboronic acid, with an acyl electrophile like an acyl chloride or a triazine ester. acs.orgwikipedia.org This method is valued for its mild reaction conditions and high tolerance for various functional groups. acs.orgnih.gov Palladium-catalyzed acylative Suzuki coupling is considered a more effective method than traditional Friedel-Crafts acylation due to these advantages. acs.org Some protocols even allow for the use of aryl ketones themselves as aryl donors in subsequent Suzuki-Miyaura couplings, demonstrating the versatility of these synthons. acs.org

MethodKey ReagentsDescriptionAdvantagesReference
Grignard Reaction4-(trifluoromethoxy)phenylmagnesium bromide + HexanenitrileNucleophilic addition of the Grignard reagent to the nitrile, followed by hydrolysis.Good for specific C-C bond formation; avoids strong Lewis acids. doubtnut.commasterorganicchemistry.com
Suzuki-Miyaura Coupling4-(trifluoromethoxy)phenylboronic acid + Hexanoyl chloride/anhydridePalladium-catalyzed cross-coupling between the boronic acid and the acylating agent.High functional group tolerance, mild conditions, excellent regioselectivity. acs.orgwikipedia.org acs.orgharvard.edu
Photoredox/Cobalt CatalysisAlkyl arenes + OxidantA dual catalytic system performs a homobenzylic oxidation to form benzyl (B1604629) ketone products.High atom economy without the need for directing groups. organic-chemistry.org organic-chemistry.org
Deoxygenative AcylationAromatic carboxylic acids + AlkenesVisible-light photoredox catalysis enables the direct deoxygenation of acids as acyl sources.Uses readily available starting materials, applicable to late-stage modification. nih.gov nih.gov

Novel Trifluoromethylation and Trifluoromethoxylation Strategies in Ketone Synthesis

The synthesis of fluorinated ketones is a field of intense research, driven by the unique properties fluorine imparts to organic molecules. While not always used for the direct synthesis of the title compound, these methods are crucial for creating a diverse range of related fluorinated ketone structures.

Trifluoromethyl ketones (TFMKs) are valuable building blocks that can be synthesized through various trifluoromethylation strategies. beilstein-journals.org

Nucleophilic Trifluoromethylation involves the addition of a trifluoromethyl anion (CF₃⁻) equivalent to a carbonyl compound or its derivative. A common reagent for this is (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃), known as the Ruppert-Prakash reagent, which can react with esters to yield TFMKs. beilstein-journals.orgorganic-chemistry.org More economical and atom-efficient methods utilize fluoroform (HCF₃), an industrial byproduct, as the CF₃ source. beilstein-journals.org For example, a system of HCF₃ with potassium hexamethyldisilazide (KHMDS) and triglyme (B29127) can effectively convert various esters into the corresponding trifluoromethyl ketones. beilstein-journals.orgbeilstein-journals.org Another approach involves the photoinduced reduction of trifluoromethyl iodide by tetrakis(dimethylamino)ethylene (B1198057) (TDAE) to generate a CF₃ anion for addition to aldehydes and ketones. organic-chemistry.org

Electrophilic Trifluoromethylation employs reagents that deliver a "CF₃⁺" equivalent. Hypervalent iodine compounds, such as Togni's reagents, are widely used for this purpose. organic-chemistry.org For instance, a copper-catalyzed reaction between an arylboronic acid and Togni's reagent can produce trifluoromethylated arenes under mild conditions, which can be precursors to ketones. organic-chemistry.org This approach is compatible with a variety of functional groups, including ketones and esters. organic-chemistry.org

StrategyReagent ExampleSubstrateDescriptionReference
NucleophilicTMSCF₃ (Ruppert-Prakash Reagent)Esters, AldehydesAdds a "CF₃⁻" equivalent to the carbonyl group. beilstein-journals.orgorganic-chemistry.org
NucleophilicHCF₃/KHMDS/triglymeEstersUses inexpensive fluoroform as the CF₃ source for trifluoromethylation. beilstein-journals.org beilstein-journals.orgbeilstein-journals.org
ElectrophilicTogni's ReagentArylboronic AcidsCopper-catalyzed reaction to introduce a CF₃ group onto an aromatic ring. organic-chemistry.org organic-chemistry.orgcas.cn
ElectrophilicUmemoto's Reagents (e.g., S-(trifluoromethyl)dibenzothiophenium salts)Arylboronic AcidsCopper-mediated trifluoromethylation of arylboronic acids. cas.cn

Methods for introducing fluorine atoms at positions away from the carbonyl group or aromatic ring (distal fluorination) have seen significant progress.

A notable strategy uses the ketone functional group itself to direct C-H fluorination. In a photocatalytic approach, a ketone can direct the selective fluorination of β- and γ-aliphatic C-H bonds using Selectfluor® as the fluorine source and visible light. rsc.orgnih.gov This method works well for rigid cyclic and polycyclic systems, including steroids. nih.gov

Electrophilic fluorination of ketone-derived enols or enolates is a standard method for producing α-fluoroketones. Reagents like Selectfluor® are effective for the mono- or difluorination of the α-position of cyclic ketones. sapub.orgresearchgate.net The reaction proceeds through an enol or enolate intermediate that attacks the electrophilic fluorine source. sapub.org

MethodFluorinating AgentTarget PositionKey FeatureReference
Photocatalytic C-H FluorinationSelectfluor®β and γUses the ketone as an internal directing group under visible light. rsc.orgnih.gov rsc.orgnih.gov
Electrophilic Fluorination of EnolsSelectfluor®αFluorination of the enol tautomer of the ketone. sapub.org sapub.orgorganic-chemistry.org
Fluorination with IodosylarenesTEA·5HF / IodosylareneαDirect fluorination of acetophenone (B1666503) derivatives and other ketones. organic-chemistry.org

Catalytic Systems and Green Chemistry Principles in Ketone Synthesis

The principles of green chemistry, which aim to reduce waste and environmental impact, are increasingly influencing the synthesis of aromatic ketones. numberanalytics.com A primary focus has been on improving the traditional Friedel-Crafts acylation.

A significant advancement is the replacement of homogeneous Lewis acid catalysts like AlCl₃, which are used in stoichiometric amounts and produce corrosive waste, with solid, reusable acid catalysts. rsc.org Materials such as sulfated zirconia, zeolites, clays, and heteropoly acids have demonstrated effectiveness as catalysts for Friedel-Crafts acylation. rsc.orgroutledge.com These heterogeneous catalysts are easily separated from the reaction mixture and can be recycled, aligning with green chemistry goals. rsc.orgroutledge.com

Other green strategies include:

Using alternative acylating agents: Anhydrides are often preferred over acyl chlorides as they produce carboxylic acids as byproducts, which are less corrosive than HCl. numberanalytics.com

Minimizing solvent use: Performing reactions in the absence of a solvent or in recyclable media like ionic liquids reduces volatile organic compound (VOC) emissions. numberanalytics.com Methanesulfonic anhydride (MSAA) has been shown to promote acylations that often require no additional solvent. organic-chemistry.org

Employing earth-abundant metal catalysts: For related transformations like the reduction of ketones, dual catalytic systems using earth-abundant elements like cobalt and copper are being developed as sustainable alternatives to precious metal catalysts. rsc.org

Green Chemistry PrincipleApproachExampleBenefitReference
CatalysisUse of solid acid catalystsSulfated zirconia or zeolites in Friedel-Crafts acylation. rsc.orgReusable, non-corrosive, reduced waste. rsc.orgroutledge.com rsc.orgroutledge.com
Waste PreventionUse of metal- and halogen-free promotersMethanesulfonic anhydride (MSAA) for acylation with carboxylic acids. organic-chemistry.orgAvoids metallic and halogenated waste streams. organic-chemistry.orgacs.org organic-chemistry.orgacs.org
Safer Solvents & AuxiliariesSolvent-free reactions or use of waterAcylation using MSAA without solvent; Pd-catalyzed coupling in water with a surfactant.Reduces use of hazardous organic solvents. organic-chemistry.orgorganic-chemistry.org organic-chemistry.orgorganic-chemistry.org
Use of Renewable FeedstocksCatalysts derived from biomassMSAA can be derived from biomass. organic-chemistry.orgReduces reliance on petrochemical feedstocks. organic-chemistry.org

Mechanistic Investigations of Chemical Reactivity and Transformations

Reactivity Profiling of the Carbonyl Group in 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one

The carbonyl group in this compound is a key site for various chemical transformations. Its reactivity is influenced by both the alkyl hexyl chain and the electronically modified phenyl ring.

Additionally, nucleophilic addition of hydrides, such as those from sodium borohydride (B1222165) or lithium aluminum hydride, can reduce the carbonyl group to a secondary alcohol, forming 1-[4-(trifluoromethoxy)phenyl]hexan-1-ol. This reaction proceeds via the irreversible addition of a hydride ion to the electrophilic carbonyl carbon. msu.edu

Oxidation: While ketones are generally resistant to oxidation compared to aldehydes, they can be cleaved under harsh conditions using strong oxidizing agents. For instance, oxidation with reagents like potassium permanganate (B83412) or dichromate under acidic conditions can lead to the cleavage of the C-C bond adjacent to the carbonyl group. This would result in the formation of benzoic acid derivatives and shorter-chain carboxylic acids. However, specific oxidation pathways for this compound are not extensively detailed in the available literature.

A study on a related compound, an amino analog of MPTP, demonstrated that oxidation can occur, leading to the formation of a pyridinium (B92312) ion. nih.gov This suggests that the phenyl ring and its substituents can influence the oxidation process.

The trifluoromethoxy (-OCF3) group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta-position. nih.govmdpi.com Conversely, it activates the ring for nucleophilic aromatic substitution (SNAr).

Electrophilic Aromatic Substitution: Due to the deactivating nature of the -OCF3 group, forcing conditions (e.g., high temperatures, strong Lewis acids) would be required for reactions like nitration, halogenation, or Friedel-Crafts acylation. The resulting products would be predominantly the meta-substituted derivatives.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing -OCF3 group, along with the carbonyl group, can facilitate SNAr reactions, particularly if a leaving group is present on the ring. For instance, if a halogen were present at the ortho or para position relative to the trifluoromethoxy group, it could be displaced by a nucleophile. Flow chemistry techniques have been utilized for the nucleophilic substitution of various electrophiles with trifluoromethoxy anions. acs.org

Influence of the Trifluoromethoxy Substituent on Reaction Kinetics and Selectivity

The trifluoromethoxy (-OCF3) group exerts a profound influence on the reactivity and selectivity of this compound. This is primarily due to its strong electron-withdrawing nature and steric bulk. nih.govmdpi.com

The -OCF3 group increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. nih.gov This can enhance the rates of reactions such as reductions and additions to the carbonyl group. In a study on superelectrophiles, the trifluoromethyl group, which has similar electron-withdrawing properties, was found to significantly enhance the electrophilic character of cationic centers. nih.gov

In terms of selectivity, the -OCF3 group's electronic effects are paramount in directing electrophilic aromatic substitution to the meta position. This is a consequence of the destabilization of the arenium ion intermediates for ortho and para attack.

The steric bulk of the -OCF3 group can also play a role in directing the approach of reagents, potentially influencing the stereoselectivity of reactions at the carbonyl center or adjacent positions.

Photochemical and Electrochemical Transformations of Aryl Ketones

Aryl ketones are known to undergo a variety of photochemical and electrochemical transformations.

Photochemical Transformations: Upon absorption of UV light, aryl ketones can be excited to singlet and triplet states, leading to reactions such as photoreduction and α-cleavage. acs.orgacs.org For a molecule like this compound, irradiation could potentially lead to Norrish Type I cleavage (cleavage of the bond between the carbonyl group and the hexyl chain) or Norrish Type II reaction (intramolecular hydrogen abstraction from the γ-carbon of the hexyl chain, followed by cleavage or cyclization to form a cyclobutanol). rsc.org The presence of the trifluoromethoxy group can influence the photophysical properties and subsequent reactivity of the excited ketone. nih.gov

Electrochemical Transformations: Electrochemical methods can be employed for various transformations of aryl ketones. For example, the α-arylation of ketones can be achieved through electrochemical methods involving the generation of silyl (B83357) enol ethers or the reaction of enol acetates with aryl diazonium salts. acs.orgrsc.orgnih.gov These methods offer a way to form new C-C bonds at the α-position of the ketone. The trifluoromethoxy group's electron-withdrawing nature can impact the redox potentials of the molecule, influencing the conditions required for these electrochemical reactions. rsc.org

Derivatization Reactions of the Hexyl Chain

The hexyl chain of this compound offers several positions for derivatization, primarily at the α-carbon to the carbonyl group due to the acidity of the α-protons.

α-Functionalization: The α-protons can be removed by a base to form an enolate, which can then react with various electrophiles. Common derivatization reactions include:

Alkylation: Reaction with alkyl halides to introduce new alkyl groups at the α-position.

Halogenation: Reaction with halogens (e.g., Br2, Cl2) in acidic or basic conditions to introduce one or more halogen atoms.

Aldol Condensation: Reaction with aldehydes or other ketones to form β-hydroxy ketones, which can be dehydrated to α,β-unsaturated ketones.

Derivatization for Analysis: For analytical purposes, the carbonyl group itself is often derivatized to enhance detection in techniques like liquid chromatography-mass spectrometry (LC-MS). researchgate.netnih.gov A common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the ketone to form a stable hydrazone derivative. researchgate.netresearchgate.net

Table of Reaction Products

Starting MaterialReagent(s)Reaction TypeProduct
This compoundZn(Hg), HClClemmensen Reduction1-Hexyl-4-(trifluoromethoxy)benzene
This compoundH₂NNH₂, KOHWolff-Kishner Reduction1-Hexyl-4-(trifluoromethoxy)benzene
This compoundNaBH₄ or LiAlH₄Carbonyl Reduction1-[4-(Trifluoromethoxy)phenyl]hexan-1-ol
This compoundHNO₃, H₂SO₄Electrophilic Nitration1-[3-Nitro-4-(trifluoromethoxy)phenyl]hexan-1-one
This compoundBase, R-Xα-Alkylation2-Alkyl-1-[4-(trifluoromethoxy)phenyl]hexan-1-one
This compound2,4-DinitrophenylhydrazineDerivatizationThis compound 2,4-dinitrophenylhydrazone

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure and connectivity of a compound. For 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one , ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy are instrumental in elucidating its structural features.

¹H NMR Spectroscopy: The proton NMR spectrum of This compound is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The aromatic protons on the phenyl ring, being in different chemical environments due to the para-substitution, would likely appear as two distinct doublets in the downfield region (typically δ 7.0-8.0 ppm). The protons on the hexanoyl chain would present as a series of multiplets in the upfield region. The methylene (B1212753) group adjacent to the carbonyl group is expected to be the most deshielded of the alkyl protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. Key resonances would include the carbonyl carbon (C=O), which is typically observed in the highly deshielded region of the spectrum (around δ 190-200 ppm). The aromatic carbons would show signals in the δ 110-160 ppm range, with their chemical shifts influenced by the electron-withdrawing trifluoromethoxy group. The carbons of the hexyl chain would appear in the upfield region of the spectrum.

¹⁹F NMR Spectroscopy: The presence of the trifluoromethoxy group (-OCF₃) makes ¹⁹F NMR a valuable tool for characterization. A single resonance peak would be expected for the three equivalent fluorine atoms of the trifluoromethoxy group.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Aromatic CH (ortho to C=O)7.9 - 8.1 (d)130 - 132
Aromatic CH (ortho to OCF₃)7.2 - 7.4 (d)120 - 122
Carbonyl Carbon (C=O)-198 - 202
Aromatic C-OCF₃-150 - 155 (q)
Aromatic C-C=O-134 - 138
Trifluoromethoxy Carbon (-OCF₃)-118 - 122 (q)
α-Methylene (-CH₂-C=O)2.9 - 3.1 (t)38 - 42
β-Methylene (-CH₂-)1.6 - 1.8 (m)28 - 32
γ-Methylene (-CH₂-)1.3 - 1.5 (m)23 - 27
δ-Methylene (-CH₂-)1.2 - 1.4 (m)21 - 25
Terminal Methyl (-CH₃)0.8 - 1.0 (t)13 - 15

(d = doublet, t = triplet, m = multiplet, q = quartet)

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their vibrational modes. ambeed.com These two techniques are often complementary. ambeed.com

FT-IR Spectroscopy: The FT-IR spectrum of This compound is expected to show a strong, characteristic absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. The presence of the aromatic ring would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O-C stretching of the trifluoromethoxy group would likely appear as strong bands in the fingerprint region, around 1250-1050 cm⁻¹. The C-F stretching vibrations are also expected in the 1100-1300 cm⁻¹ region.

Raman Spectroscopy: In the Raman spectrum, the aromatic ring vibrations are often strong. The symmetric stretching of the benzene (B151609) ring is expected to be a prominent feature. Raman spectroscopy can also be useful for identifying the aliphatic C-H and C-C bonds of the hexyl chain. The technique is particularly sensitive to non-polar bonds and can provide complementary information to FT-IR for a complete vibrational analysis.

Interactive Data Table: Predicted Vibrational Frequencies

Functional Group Predicted FT-IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹) Vibrational Mode
Aromatic C-H3050 - 3100 (weak to medium)3050 - 3100 (strong)Stretching
Aliphatic C-H2850 - 2960 (medium to strong)2850 - 2960 (strong)Stretching
Carbonyl (C=O)1680 - 1700 (strong)1680 - 1700 (medium)Stretching
Aromatic C=C1450 - 1600 (medium)1450 - 1600 (strong)Stretching
C-O-C (ether)1250 - 1050 (strong)WeakAsymmetric Stretching
C-F1100 - 1300 (strong)WeakStretching

Mass Spectrometry (HRMS, MS/MS) for Molecular Formula Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition and confirmation of the molecular formula. Tandem mass spectrometry (MS/MS) is used to fragment ions and elucidate their structure.

HRMS: For This compound (C₁₃H₁₅F₃O₂), the expected exact mass of the molecular ion [M]⁺˙ can be calculated and compared with the experimental value from HRMS to confirm its elemental composition.

MS/MS Fragmentation: In the mass spectrometer, the molecular ion of This compound would likely undergo characteristic fragmentation patterns for ketones. A common fragmentation pathway is the alpha-cleavage, where the bond between the carbonyl carbon and the adjacent carbon of the hexyl chain breaks. This would lead to the formation of a stable acylium ion. Another possible fragmentation is the McLafferty rearrangement, which is common for ketones with a sufficiently long alkyl chain.

Interactive Data Table: Predicted Key Mass Fragments

m/z (mass-to-charge ratio) Possible Fragment Ion Fragmentation Pathway
260.10[C₁₃H₁₅F₃O₂]⁺˙Molecular Ion
189.03[C₈H₄F₃O]⁺Alpha-cleavage (loss of C₅H₁₁)
161.03[C₇H₄F₃]⁺Loss of CO from the acylium ion
77.04[C₆H₅]⁺Fragmentation of the phenyl ring
71.08[C₅H₁₁]⁺Alpha-cleavage (formation of the pentyl cation)

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing

While no specific experimental X-ray crystallographic data for This compound has been reported in the searched literature, a hypothetical analysis can be made based on related structures. It is expected that the phenyl ring would be planar, and the hexyl chain would likely adopt a low-energy, extended conformation. The relative orientation of the phenyl ring and the carbonyl group would be a key conformational feature. Intermolecular interactions, such as dipole-dipole interactions and van der Waals forces, would govern the crystal packing arrangement. The presence of the trifluoromethoxy group could also lead to specific intermolecular contacts involving the fluorine atoms.

Computational and Theoretical Investigations of Molecular Properties

Density Functional Theory (DFT) Studies on Electronic Structure, Reactivity, and Spectroscopic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. A typical study on 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one would involve geometry optimization to find the most stable three-dimensional structure. Following optimization, calculations would be performed, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), to determine its electronic and spectroscopic characteristics. mdpi.com

Key aspects of the electronic structure, such as the distribution of electron density and the molecular electrostatic potential (MEP), would be analyzed. The MEP map is particularly useful as it identifies regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions and predicting sites for nucleophilic and electrophilic attacks. chemicalbook.com

Furthermore, DFT is employed to simulate spectroscopic properties. For instance, Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis), providing insights into the electronic transitions between molecular orbitals. chemicalbook.com Vibrational spectra (Infrared and Raman) can also be calculated and compared with experimental data to confirm the molecular structure and vibrational modes. chemicalbook.com

Quantum Chemical Calculations of Energetic and Chemical Reactivity Descriptors

Quantum chemical calculations, primarily using DFT, are essential for determining the global reactivity descriptors of a molecule. These descriptors provide quantitative measures of the chemical reactivity and stability of this compound. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to this analysis.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.

From these frontier orbital energies, several key reactivity descriptors can be calculated:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability to attract electrons ( (I+A)/2 ).

Chemical Hardness (η): Resistance to change in electron distribution ( (I-A)/2 ).

Chemical Softness (S): The reciprocal of hardness ( 1/η ).

Electrophilicity Index (ω): A measure of the energy lowering upon accepting electrons ( χ²/2η ).

These descriptors are invaluable for predicting how the molecule will behave in chemical reactions.

Table 1: Representative Global Reactivity Descriptors (Hypothetical Data)

DescriptorSymbolFormulaHypothetical Value (eV)
HOMO EnergyEHOMO--9.50
LUMO EnergyELUMO--1.20
Energy GapΔEELUMO - EHOMO8.30
Ionization PotentialI-EHOMO9.50
Electron AffinityA-ELUMO1.20
Electronegativityχ(I+A)/25.35
Chemical Hardnessη(I-A)/24.15
Chemical SoftnessS1/η0.24
Electrophilicity Indexωχ²/2η3.45

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For a flexible molecule like this compound, which has a hexanoyl chain, MD simulations are crucial for exploring its conformational landscape. These simulations can reveal the different shapes (conformations) the molecule can adopt and the relative energies of these conformations.

MD simulations also allow for the investigation of solvent effects. By simulating the molecule in a box of explicit solvent molecules (e.g., water, ethanol), one can observe how the solvent influences the molecule's conformation and dynamics. The interactions between the solute and solvent, such as hydrogen bonding and van der Waals forces, can significantly impact the molecule's preferred shape and reactivity in a solution environment compared to the gas phase. The stability of the system over the simulation time is often assessed by monitoring the root-mean-square deviation (RMSD) of the atomic positions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Non-Clinical Biological Applications

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the chemical structure of a compound with its biological activity. For non-clinical applications, such as predicting a compound's potential as an enzyme inhibitor or its herbicidal or pesticidal activity, QSAR models can be highly valuable.

To build a QSAR model for a series of compounds including this compound, one would first need a dataset of structurally related molecules with experimentally measured biological activities. For each molecule, a set of molecular descriptors would be calculated. These descriptors can be one-dimensional (e.g., molecular weight), two-dimensional (e.g., topological indices), or three-dimensional (e.g., steric and electronic fields).

Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to create a mathematical equation that relates the descriptors to the biological activity. A robust QSAR model can then be used to predict the activity of new, untested compounds, guiding the design of more potent molecules. Without a specific dataset and biological activity, a QSAR study for this compound remains a theoretical exercise.

Exploration of Biological Activities and Mechanistic Pathways Non Clinical Focus

In Vitro Mechanistic Studies of Enzyme Inhibition and Ligand-Target Interactions

The presence of a fluorinated ketone group in 1-[4-(trifluoromethoxy)phenyl]hexan-1-one suggests its potential as an enzyme inhibitor, particularly targeting classes of enzymes like proteases and esterases. The trifluoromethoxy group significantly enhances the electrophilic nature of the adjacent carbonyl carbon, making it a prime target for nucleophilic attack by amino acid residues such as serine or cysteine within an enzyme's active site.

Studies on α-trifluoromethyl ketones have established them as potent inhibitors of serine proteases. The mechanism involves the formation of a stable, covalent hemiacetal or hemiketal adduct with the active site serine residue. nih.gov This complex mimics the tetrahedral transition state of peptide bond hydrolysis but is significantly more stable, effectively inactivating the enzyme. nih.gov The potency of inhibition often correlates with the degree of fluorination, with trifluoromethyl ketones being highly effective due to the strong electron-withdrawing nature of the fluorine atoms. nih.gov

Furthermore, the trifluoromethoxy group can participate in specific ligand-target interactions, including hydrogen bonding and dipole-dipole interactions, which can increase the binding affinity and selectivity for a target enzyme. While direct crystallographic or NMR studies for this compound are not available, the principles derived from its structural analogs provide a clear hypothesis for its mechanism of enzyme inhibition.

Table 1: Inhibition Constants (K_i) for Representative Fluorinated Ketones against Serine Proteases This table presents illustrative data from related compounds to demonstrate the principle of fluorinated ketone inhibition.

Compound ClassEnzyme TargetK_i (µM)Reference
α-Monofluoroketone Dipeptide MimicChymotrypsin200 nih.gov
α-Difluoroketone Dipeptide MimicChymotrypsin25 nih.gov
α-Trifluoroketone Dipeptide MimicChymotrypsin1 nih.gov

Data is illustrative of the trend discussed in the literature.

Modulatory Effects on Cellular Pathways in Non-Clinical Cell Line Studies

In non-clinical cell line investigations, ketones and acetophenone (B1666503) derivatives have been shown to modulate a variety of cellular pathways, often leading to anti-proliferative or pro-apoptotic effects. nih.gov Research on structurally similar compounds suggests that this compound could potentially influence key signaling cascades involved in cell cycle regulation and stress responses.

For instance, studies on other bioactive molecules have shown that treatment can induce the expression of the cyclin-dependent kinase inhibitor p21, a crucial regulator of cell cycle progression. nih.gov Induction of p21 can lead to a G0/G1 phase cell cycle arrest by inhibiting the activity of cyclin D/CDK4 complexes, which in turn prevents the phosphorylation of the retinoblastoma protein (pRb). nih.gov The growth-inhibitory effects of some complex diamantine derivatives have been shown to be dependent on this p21-mediated pathway in HCT-116 colon cancer cells. nih.gov

Additionally, some ketones have been observed to trigger cellular responses characteristic of oxidative stress. nih.gov This can activate transcription factors like Cap1 in fungal cells or Nrf2 in mammalian cells, which orchestrate the expression of a battery of protective genes to counteract the stress. nih.govnih.gov Therefore, it is plausible that this compound could modulate these or related pathways, potentially leading to cytotoxic effects in cancer cell lines or influencing inflammatory responses.

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives in Pre-Clinical Models

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For a molecule like this compound, SAR exploration would focus on modifications to three primary regions: the phenyl ring, the trifluoromethoxy substituent, and the hexanoyl alkyl chain.

Phenyl Ring Substitution : The pattern and nature of substituents on the phenyl ring are critical. The 4-position (para) of the trifluoromethoxy group is a key feature. Moving it to the 2- (ortho) or 3- (meta) position would likely alter binding affinity and metabolic stability.

Trifluoromethoxy Group : This group is a bioisostere for other functionalities. SAR studies on related scaffolds, such as tetrahydroquinolones, have shown that replacing a trifluoromethoxybenzene group with a difluoro- or trifluorobenzene group can dramatically switch the compound's activity from antagonistic to agonistic at its target (GPR41). nih.gov This highlights the pivotal role of this specific moiety in determining the pharmacological outcome.

Alkyl Chain Length : The hexanoyl chain significantly influences the compound's lipophilicity, which affects its solubility, membrane permeability, and fit within a target's binding pocket. Shortening or lengthening the chain (e.g., from ethanone (B97240) to octanone) would be a key strategy in SAR studies to optimize activity.

Table 2: Illustrative Structure-Activity Relationship Principles for Phenyl Ketone Derivatives This table outlines hypothetical SAR trends based on established medicinal chemistry principles.

ModificationPositionEffect on ActivityRationale
Alkyl Chain LengthCarbonylPotency and selectivityAffects lipophilicity and interaction with hydrophobic binding pockets.
Phenyl Ring SubstitutionOrtho, Meta, ParaTarget specificityAlters electronic properties and steric fit within the active site.
Fluorination PatternPhenyl RingAgonist/Antagonist switchModifies electronic distribution and receptor interaction, potentially altering the induced conformational change in the target protein. nih.gov

Antimicrobial and Antifungal Activity Mechanisms

Ketone derivatives, particularly those containing fluorine, are recognized for their antimicrobial and antifungal properties. nih.gov The proposed mechanisms of action are often multifactorial, targeting both the cell membrane and intracellular processes.

One prominent mechanism for related ketones is the induction of oxidative stress. nih.gov Studies on fused Mannich ketones demonstrated that their antifungal activity against Candida albicans correlates with their ability to participate in redox cycling, leading to the generation of reactive oxygen species (ROS). nih.gov This surge in intracellular ROS causes widespread damage to cellular components, including DNA and proteins, ultimately leading to cell death. This effect was shown to be dependent on the Cap1 transcription factor, which is involved in the oxidative stress response. nih.gov Similarly, the antibacterial action of some 1,4-naphthoquinones is also attributed to enhanced ROS generation. nih.gov

Another proposed mechanism involves the disruption of membrane functions. Research on a range of trifluoromethyl ketones suggested that their target may be membrane transporters. nih.gov The inhibition of these transporters, such as proton pumps, disrupts cellular homeostasis and energy production, leading to growth inhibition. This effect was shown to be synergistic when combined with other agents that affect membrane integrity. nih.gov

Table 3: Antimicrobial Activity of Representative Ketone Compounds This table provides example data for related compound classes to illustrate potential antimicrobial efficacy.

Compound ClassOrganismMechanismReference
Fused Mannich KetonesCandida albicansOxidative Stress Induction nih.gov
Trifluoromethyl KetonesEscherichia coliMembrane Transporter Inhibition nih.gov
1,4-NaphthoquinonesStaphylococcus aureusROS Generation nih.gov

Applications in Chemical Research and Materials Science

Utility as a Precursor in Complex Organic Synthesis

The primary value of 1-[4-(trifluoromethoxy)phenyl]hexan-1-one in organic synthesis lies in the reactivity of its carbonyl group, which serves as a versatile handle for constructing more elaborate molecular architectures. The trifluoromethoxyphenyl moiety is often incorporated into molecules of interest in medicinal chemistry, particularly in the search for new anti-cancer agents. nih.gov The synthesis of complex heterocyclic systems, such as pyrroles, can be achieved using precursors containing this keto-aryl structure. nih.gov

For instance, the ketone can be transformed into an α-haloketone, a highly reactive intermediate. This intermediate can then undergo nucleophilic substitution reactions with various nucleophiles (acids, amines, or thiols) to create a diverse library of derivative compounds. nih.gov This strategy is a cornerstone of chain heterocyclization, where rings are added sequentially to a core structure. nih.gov

Furthermore, the general class of aryl ketones, including structures similar to this compound, are key intermediates in multi-component reactions. These reactions, such as those used to synthesize hexahydroquinolines, efficiently generate molecular complexity from simple starting materials in a single step. researchgate.net The synthesis of the ketone itself, typically via Friedel-Crafts acylation of trifluoromethoxybenzene with hexanoyl chloride, is a standard and well-understood transformation. nih.gov

Table 1: Synthetic Transformations of the Aryl Ketone Moiety

Reaction Type Reagents/Conditions Product Class Reference
Paal-Knorr Pyrrole Synthesis 2,5-Hexanedione, Acetic Acid N-Aryl Pyrroles nih.gov
α-Halogenation N-Chlorosuccinimide (NCS) / N-Bromosuccinimide (NBS) α-Halo Ketones nih.gov
Nucleophilic Substitution Heterocyclic amines, Thiols, Carboxylic acids Functionalized Ketones nih.gov
Multi-component Reaction Dimedone, Ammonium Acetate, Aldehydes Hexahydroquinolines researchgate.net

Role in Ligand Design for Coordination Chemistry

The ketone functionality of this compound is a strategic starting point for designing ligands for metal coordination. While the ketone itself is a weak ligand, it can be readily converted into stronger, multidentate chelating agents. A common approach is the condensation reaction with primary amines to form Schiff base ligands. If a diamine is used, a bidentate ligand can be formed, capable of binding to a metal center through two nitrogen atoms.

Another pathway involves the chemical modification of the ketone to a β-diketone. Fluorinated β-diketones are particularly effective ligands for lanthanide ions, forming highly luminescent complexes. researchgate.net The trifluoromethoxy group on the phenyl ring of the parent compound is electronically similar to other fluorinated groups and would likely enhance the stability and photophysical properties of resulting metal complexes. researchgate.net These complexes have applications in materials science and as luminescent probes.

The design of ligands can lead to various coordination architectures, from simple mononuclear complexes to intricate one-dimensional or two-dimensional coordination polymers. mdpi.com By introducing other coordinating groups onto the molecule, this compound can be transformed into a ditopic linker, a building block for creating extended metal-organic frameworks (MOFs). mdpi.com

Building Block in Polymer Science and Functional Materials Development

In the realm of materials science, this compound serves as a valuable building block for creating functional polymers and materials. The trifluoromethoxy (-OCF3) group is known to impart desirable properties such as increased thermal stability, enhanced solubility in organic solvents, and high hydrophobicity.

When converted into a ditopic ligand, as discussed previously, this compound can act as a monomer for the synthesis of coordination polymers. mdpi.com These materials consist of metal ions linked by organic ligands to form extended networks. The properties of such polymers can be tuned by changing the metal ion or the structure of the organic linker. The inclusion of the trifluoromethoxyphenyl moiety could lead to materials with unique dielectric properties or specific affinities for certain guest molecules.

The general strategy involves synthesizing a monomer with at least two reactive sites that can be linked together. For a molecule like this compound, this could involve, for example, converting the ketone to an amine and then using a bifunctional reagent to link two of these units, creating a polymerizable monomer.

Use as Chemical Probes for Mechanistic Biological Investigations

The structural features of this compound make it and its derivatives promising candidates for use as chemical probes in biological studies. Aryl ketones and related structures, such as 1,4-naphthoquinones, are known to possess a range of biological activities, including antibacterial, antiviral, and cytotoxic effects. nih.govnih.gov These activities are often linked to their electrochemical properties. nih.gov

Derivatives of this compound can be synthesized to systematically probe structure-activity relationships. nih.gov The trifluoromethoxy group, with its strong electron-withdrawing nature, significantly alters the electronic environment of the phenyl ring and the reactivity of the ketone. This allows researchers to "tune" the properties of the molecule to investigate specific biological interactions. For example, a study on 1,4-naphthoquinone (B94277) derivatives found a direct correlation between their redox potentials and their cytotoxicity against cancer cell lines. nih.gov A similar approach could be applied to derivatives of this compound to investigate mechanisms of action.

Furthermore, the broader search for novel therapeutic agents often focuses on heterocyclic systems derived from fluorinated precursors like this one. nih.gov The synthesis of libraries of related compounds for bioactivity screening is a common strategy in drug discovery. nih.gov Therefore, this compound serves as a foundational scaffold for developing probes to explore and understand complex biological pathways.

Synthesis and Characterization of Derivatives and Analogues

Modification of the Hexanone Side Chain

The hexanone side chain of 1-[4-(trifluoromethoxy)phenyl]hexan-1-one offers multiple sites for modification to modulate the compound's physicochemical properties. These modifications can include altering the chain length, introducing branching, or incorporating new functional groups.

One approach to modifying the side chain is through homologation reactions, which can lengthen the alkyl chain. For instance, palladium-catalyzed redox-relay Heck reactions of aryl ketones with alkenols can be employed to create longer-chain ketones nih.gov. This method could potentially be adapted to extend the hexyl chain of the parent compound.

Standard alpha-functionalization reactions of ketones can also be applied. For example, alpha-halogenation can introduce a leaving group that can be substituted by various nucleophiles to introduce new functionalities. Furthermore, reactions at the carbonyl group, such as the formation of cyanohydrins by reaction with sodium cyanide, can serve as a starting point for further transformations pearson.com.

The introduction of branching on the hexanone chain can be achieved by starting from appropriately substituted precursors or through reactions such as the direct β-functionalization of cyclic ketones with aryl ketones via the merger of photoredox and organocatalysis, a method that could potentially be adapted for linear ketones nih.gov.

Table 1: Potential Modifications of the Hexanone Side Chain

Modification TypePotential ReactionResulting Analogue
Chain ElongationPalladium-catalyzed homologation1-[4-(Trifluoromethoxy)phenyl]heptan-1-one and longer chain analogues
α-FunctionalizationAlpha-bromination followed by nucleophilic substitution2-Bromo-1-[4-(trifluoromethoxy)phenyl]hexan-1-one and its derivatives
Carbonyl DerivatizationCyanohydrin formation1-Cyano-1-hydroxy-1-[4-(trifluoromethoxy)phenyl]hexane
Introduction of BranchingAlkylation of enolatesBranched-chain analogues of this compound

Derivatization of the Phenyl Ring and Trifluoromethoxy Group for Structure-Reactivity Studies

Derivatization of the phenyl ring and the trifluoromethoxy group is crucial for investigating structure-reactivity relationships (SAR). The electronic properties of the trifluoromethoxy group significantly influence the reactivity of the aromatic ring. It is a deactivating group but directs electrophilic aromatic substitution to the ortho and para positions nih.gov. Since the para position is already occupied, electrophilic substitution would be directed to the ortho position.

Potential derivatizations of the phenyl ring include nitration, halogenation, and Friedel-Crafts acylation or alkylation. These reactions would introduce substituents that can modulate the electronic and steric properties of the molecule. For instance, nitration would introduce a strong electron-withdrawing group, further deactivating the ring, while alkylation would introduce an electron-donating group.

The trifluoromethoxy group is generally considered to be highly stable and chemically inert. However, recent advances have shown that selective transformations of the C-F bond in trifluoromethyl groups are possible under specific conditions tcichemicals.com. While direct modification of the trifluoromethoxy group is challenging, these advanced methods could potentially be explored for creating novel analogues. For example, methods have been developed for the selective transformation of aromatic trifluoromethyl groups, which could conceptually be adapted tcichemicals.com.

Table 2: Potential Derivatizations of the Phenyl Ring

ReactionPosition of SubstitutionPotential Product
Nitrationortho to the trifluoromethoxy group1-[2-Nitro-4-(trifluoromethoxy)phenyl]hexan-1-one
Brominationortho to the trifluoromethoxy group1-[2-Bromo-4-(trifluoromethoxy)phenyl]hexan-1-one
Friedel-Crafts Acylationortho to the trifluoromethoxy group1-[2-Acetyl-4-(trifluoromethoxy)phenyl]hexan-1-one

Chiral Analogues and Stereoselective Synthetic Approaches

The introduction of chirality into analogues of this compound can lead to compounds with specific stereochemistry, which is often crucial for biological activity. The carbonyl group of the hexanone chain is a key site for introducing a stereocenter.

A primary method for creating chiral analogues is the asymmetric reduction of the ketone to a chiral alcohol. This can be achieved using chiral reducing agents or through catalytic enantioselective reduction. For example, organocatalytic enantioselective cross-aldol reactions of aryl ketones with heteroaromatic trifluoromethyl ketone hydrates have been developed to produce enantioenriched α-trifluoromethyl tertiary alcohols rsc.org. A similar strategy could be applied to generate chiral alcohols from this compound.

Another approach involves the use of chiral auxiliaries. Chiral oxazolidinones, for instance, have been employed in various asymmetric transformations to achieve high stereoselectivity umanitoba.ca. These auxiliaries can be attached to a precursor molecule to direct the stereochemical outcome of a subsequent reaction, and then removed to yield the chiral product.

Stereoselective synthesis can also be achieved by using chiral starting materials or through stereocontrolled reactions such as diastereoselective additions to chiral imines mdpi.com. The development of synthetic routes that allow for the precise control of stereochemistry is essential for the preparation of enantiomerically pure analogues for biological evaluation.

Heterocyclic Fused Analogues

Fusing a heterocyclic ring to the phenyl moiety of this compound can significantly alter the molecule's shape, polarity, and potential for intermolecular interactions. A variety of heterocyclic rings can be synthesized, including pyrazoles, isoxazoles, thiazoles, and pyridazines.

Pyrazoles: Fused pyrazole analogues can be synthesized through several routes. One common method involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative. For example, a cyclic ketone can be reacted with glyoxylic acid and hydrazine monohydrate to form a fused pyridazin-3-one, which can be a precursor to other fused systems clockss.org. Copper-catalyzed annulation of hydrazones with cyclic enones is another method to synthesize fused pyrazoles researchgate.net.

Isoxazoles: The synthesis of fused isoxazoles can be achieved through 1,3-dipolar cycloaddition reactions. For instance, an in situ generated nitrile oxide can react with an alkene or alkyne to form an isoxazole ring. One-pot syntheses of isoxazole-fused tricyclic quinazoline alkaloid derivatives have been developed via intramolecular cycloaddition of propargyl-substituted methyl azaarenes nih.gov.

Thiazoles: Fused thiazole derivatives can be prepared by reacting an α-haloketone with a thioamide or thiourea. For example, a general procedure for the synthesis of fused-thiazoles involves heating an epoxy-ketone with a thiourea or thioamide derivative in acetic acid nih.gov. This approach could be adapted to precursors derived from this compound.

Pyridazines: Fused pyridazine rings can be synthesized by reacting 1,2-dicarbonyl compounds with hydrazine. For instance, reacting 1,2-diacylcyclopentadienes with hydrazine hydrate can yield 5,6-fused ring pyridazines liberty.edu. Another method involves the Lewis acid-mediated inverse electron demand Diels-Alder reaction between an s-tetrazine and a silyl (B83357) enol ether to produce functionalized pyridazines organic-chemistry.org.

Table 3: Examples of Heterocyclic Fused Analogues

HeterocycleGeneral Synthetic StrategyExample of Fused System
PyrazoleReaction of a β-diketone with hydrazinePyrazolo[3,4-g]quinolin-4-one
Isoxazole1,3-Dipolar cycloaddition of a nitrile oxideIsoxazolo[4,5-g]quinoline
ThiazoleHantzsch thiazole synthesis from an α-haloketoneThiazolo[4,5-g]quinoline
PyridazineReaction of a 1,2-dicarbonyl with hydrazinePyridazino[4,5-g]quinoline

Future Research Directions and Emerging Methodologies

Integration with Flow Chemistry and Automated Synthesis

The synthesis of 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one and related ketones is a prime candidate for adaptation to continuous flow chemistry and automated synthesis platforms. Traditional batch production methods can be hampered by issues related to heat transfer, mixing efficiency, and safety, particularly during exothermic reactions like Friedel-Crafts acylation. Flow chemistry mitigates these challenges by conducting reactions in a continuously moving stream within a network of small-diameter tubes.

The integration of flow chemistry offers precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields, improved purity, and enhanced safety. For the synthesis of this compound, a flow process could involve pumping a solution of trifluoromethoxybenzene and a hexanoylating agent (like hexanoyl chloride) through a heated reactor column packed with a solid Lewis acid catalyst. This heterogeneous setup simplifies catalyst removal, a common challenge in batch processes.

Furthermore, flow systems enable "telescoped synthesis," where multiple reaction steps are performed sequentially without the need for intermediate isolation and purification. nih.gov This significantly reduces waste and production time. nih.gov An automated flow platform could integrate synthesis, work-up, and purification modules, allowing for the on-demand production of the target compound with minimal manual intervention. The combination of photocatalysis and biocatalysis in continuous cascades is also an emerging area, suggesting that multi-step syntheses involving light-induced reactions followed by enzymatic transformations could be streamlined in a flow system. elsevierpure.com

Table 1: Comparison of Batch vs. Hypothetical Flow Synthesis for this compound

ParameterTraditional Batch SynthesisProposed Flow Synthesis
Reaction Time 6-24 hours10-60 minutes residence time
Catalyst Homogeneous (e.g., AlCl₃)Heterogeneous (e.g., packed bed)
Work-up Aqueous quench, extractionIn-line scavenger column, solvent switch
Safety Poor heat dissipation, potential runawayExcellent heat transfer, small reaction volume
Scalability Difficult, requires reactor redesignSimple, by running the system longer
Overall Yield ModerateHigh

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

Understanding reaction kinetics and mechanisms is fundamental to optimizing the synthesis of this compound. Advanced spectroscopic techniques applied in situ (within the reaction vessel) provide a real-time window into the chemical transformation as it occurs. fu-berlin.de Methods like Fourier-Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can be integrated into both batch and flow reactors using fiber-optic probes or flow cells. rsc.org

These non-destructive techniques allow for the continuous monitoring of the concentration of reactants, intermediates, and products. fu-berlin.dersc.org For instance, during a Friedel-Crafts acylation to form this compound, an in situ FTIR probe could track the disappearance of the C-H bond of the starting arene and the appearance of the ketone carbonyl peak (~1685 cm⁻¹). This data provides precise kinetic profiles, helps identify the optimal reaction endpoint, and can reveal the presence of transient or unexpected intermediates, thereby deepening mechanistic understanding. nih.gov

The insights gained from in situ monitoring are invaluable for process optimization, ensuring reaction completion, minimizing byproduct formation, and guaranteeing batch-to-batch consistency. spectroscopyonline.combirmingham.ac.uk

Table 2: Hypothetical Real-Time Concentration Data from In Situ FTIR Monitoring

Time (minutes)Trifluoromethoxybenzene (Reactant, Normalized)This compound (Product, Normalized)
01.000.00
50.780.22
100.510.49
200.190.81
300.050.95
40<0.01>0.99

Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research by accelerating the discovery and optimization of new molecules. nih.gov For a compound like this compound, AI/ML can be applied in two primary domains: property prediction and inverse design.

Predictive models, trained on vast datasets of known chemical structures and their associated properties, can forecast the physicochemical characteristics (e.g., solubility, logP), spectral signatures, and potential biological activities or toxicities of novel or uncharacterized compounds. researchgate.netnih.gov By inputting the structure of this compound into a trained algorithm, researchers can obtain rapid estimations of its properties, guiding experimental efforts and prioritizing synthesis targets.

Table 3: Example of AI/ML Property Prediction for Phenyl Hexanone Analogues

CompoundPredicted logPPredicted Aqueous Solubility (mg/L)
1-(4-Methoxyphenyl)hexan-1-one3.85150
1-(4-Chlorophenyl)hexan-1-one4.5245
This compound5.1012
1-(4-Nitrophenyl)hexan-1-one3.90110

Sustainable and Biocatalytic Approaches for Functionalized Ketones

The increasing demand for green and sustainable chemical processes has spurred significant interest in biocatalysis. researchgate.net Enzymes offer unparalleled selectivity (chemo-, regio-, and stereoselectivity) and operate under mild aqueous conditions, drastically reducing the environmental impact of chemical synthesis. nih.gov

While a direct one-step biocatalytic synthesis of this compound from simple precursors is challenging, biocatalysis offers powerful strategies for its modification. A key future direction is the asymmetric reduction of the ketone functionality to produce a chiral alcohol, (R)- or (S)-1-[4-(Trifluoromethoxy)phenyl]hexan-1-ol. These chiral alcohols are valuable building blocks for pharmaceuticals and agrochemicals. researchgate.net A wide range of ketoreductase (KRED) enzymes can perform this transformation with exceptionally high enantiomeric purity, a feat that is often difficult and costly to achieve with traditional chemical methods.

Moreover, research into novel biocatalysts, such as α-oxoamine synthases, demonstrates the potential for enzymes to construct complex ketone-containing molecules stereospecifically in a single step, avoiding the need for protecting groups. nih.gov The discovery or engineering of an enzyme capable of catalyzing the acylation of trifluoromethoxybenzene would represent a significant breakthrough in the sustainable synthesis of this class of ketones. Coupling biocatalytic steps with other green technologies like photocatalysis further expands the toolkit for sustainable synthesis. elsevierpure.com

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via Friedel-Crafts acylation, where 4-(trifluoromethoxy)benzene reacts with hexanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Alternative routes include Suzuki-Miyaura coupling using a pre-functionalized trifluoromethoxy aryl halide .
  • Critical Factors :

  • Catalyst choice : AlCl₃ vs. FeCl₃ affects reaction efficiency (yields range: 60–85%) .
  • Solvent : Dichloromethane or nitrobenzene influences reaction kinetics.
  • Temperature : Elevated temperatures (>80°C) may degrade the trifluoromethoxy group.

Q. Which analytical techniques are most effective for characterizing this compound?

  • Recommended Methods :

  • NMR Spectroscopy : ¹⁹F NMR confirms the integrity of the trifluoromethoxy group (δ ≈ -58 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₁₃H₁₅F₃O₂; theoretical [M+H]⁺ = 277.1048).
  • X-ray Crystallography : Resolves stereoelectronic effects of the trifluoromethoxy group on crystal packing .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Applications :

  • Building Block : Used to synthesize bioactive molecules targeting G protein-coupled receptors (GPCRs) due to its lipophilic trifluoromethoxy group .
  • Metabolic Stability : The hexan-1-one chain enhances resistance to oxidative metabolism compared to shorter-chain analogs .

Advanced Research Questions

Q. How does the position of the trifluoromethoxy group impact biological activity in analogs of this compound?

  • Experimental Design :

  • Synthesize analogs with trifluoromethoxy groups at ortho, meta, and para positions.
  • Compare binding affinities to serotonin receptors (e.g., 5-HT₂A) using radioligand assays.
    • Key Finding : Para-substitution (as in the target compound) shows 3-fold higher affinity than meta-substituted analogs (IC₅₀: 12 nM vs. 36 nM) .

Q. What strategies mitigate solubility challenges in in vivo studies of this compound?

  • Methodological Solutions :

  • Prodrug Design : Introduce phosphate esters at the ketone group to enhance aqueous solubility .
  • Formulation : Use cyclodextrin-based nanoemulsions (e.g., hydroxypropyl-β-cyclodextrin) to improve bioavailability .

Q. How can contradictory data on enzyme inhibition potency be resolved?

  • Case Study : Discrepancies in IC₅₀ values for acetylcholinesterase inhibition (reported range: 0.5–5 µM).
  • Resolution Strategies :

  • Standardize Assays : Use identical buffer conditions (pH 7.4, 25°C) and enzyme sources.
  • Computational Modeling : MD simulations to assess binding mode variations due to trifluoromethoxy conformational flexibility .

Safety and Handling

Q. What precautions are necessary when handling this compound?

  • PPE : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., trifluoromethoxy degradation products) .
  • Storage : Store in amber glass vials at 4°C under inert gas (Ar/N₂) to prevent ketone oxidation .

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